Triheptanoin

LC-FAOD Cardiac Function Left Ventricular Ejection Fraction

Triheptanoin (CAS 620-67-7), also known as glycerol triheptanoate, is a synthetic medium-chain triglyceride (MCT) comprising a glycerol backbone esterified with three seven-carbon (C7) heptanoate fatty acids. As an FDA-approved pharmaceutical ingredient marketed as Dojolvi® for the treatment of long-chain fatty acid oxidation disorders (LC-FAODs), its therapeutic rationale is rooted in its odd-carbon chain length, which enables the generation of anaplerotic propionyl-CoA, thereby distinguishing it from even-chain MCTs used in standard dietary management.

Molecular Formula C24H44O6
Molecular Weight 428.6 g/mol
CAS No. 620-67-7
Cat. No. B1683035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriheptanoin
CAS620-67-7
SynonymsIND-106011;  UX-007;  IND106011;  UX007;  IND 106011;  UX 007;  Triheptanoin;  Glycerol trienanthate
Molecular FormulaC24H44O6
Molecular Weight428.6 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)OCC(COC(=O)CCCCCC)OC(=O)CCCCCC
InChIInChI=1S/C24H44O6/c1-4-7-10-13-16-22(25)28-19-21(30-24(27)18-15-12-9-6-3)20-29-23(26)17-14-11-8-5-2/h21H,4-20H2,1-3H3
InChIKeyPJHKBYALYHRYSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Triheptanoin (CAS 620-67-7) for LC-FAOD Management: Anaplerotic Odd-Chain Triglyceride Procurement Guide


Triheptanoin (CAS 620-67-7), also known as glycerol triheptanoate, is a synthetic medium-chain triglyceride (MCT) comprising a glycerol backbone esterified with three seven-carbon (C7) heptanoate fatty acids [1]. As an FDA-approved pharmaceutical ingredient marketed as Dojolvi® for the treatment of long-chain fatty acid oxidation disorders (LC-FAODs), its therapeutic rationale is rooted in its odd-carbon chain length, which enables the generation of anaplerotic propionyl-CoA, thereby distinguishing it from even-chain MCTs used in standard dietary management [2].

Why Triheptanoin Cannot Be Substituted by Even-Chain MCTs: Anaplerotic Mechanism and Clinical Outcomes


Direct substitution of triheptanoin with conventional even-chain medium-chain triglycerides (e.g., trioctanoin/C8 or MCT oil) is scientifically unjustified. Triheptanoin's odd-chain heptanoate backbone is uniquely metabolized via β-oxidation to yield propionyl-CoA, a substrate for succinyl-CoA synthesis, thereby refilling the tricarboxylic acid (TCA) cycle via anaplerosis [1]. In contrast, even-chain MCTs generate only acetyl-CoA, which lacks this anaplerotic capacity. This mechanistic distinction translates into quantifiable differences in clinical outcomes, including reduced rates of major clinical events and improved cardiac function in LC-FAOD patients [2]. Consequently, substituting triheptanoin with an even-chain MCT for therapeutic use would eliminate the anaplerotic benefit, potentially compromising patient outcomes and experimental validity.

Triheptanoin Quantitative Evidence Guide: Head-to-Head Comparator Data for Procurement Decisions


Triheptanoin vs. Trioctanoin (C8): Differential Effects on Left Ventricular Function and Mass in LC-FAOD

In a double-blind, randomized controlled trial of 32 LC-FAOD patients, triheptanoin (C7) demonstrated differential cardiac effects compared to trioctanoin (C8). Patients receiving C7 experienced a significant increase in left ventricular ejection fraction (LVEF) by 7.4% (p=0.046) and a significant 20% decrease in left ventricular wall mass (p=0.041) on resting echocardiogram, whereas patients receiving C8 did not [1]. Additionally, C7-treated patients required a lower heart rate for the same amount of work during moderate-intensity exercise compared to C8-treated patients [1].

LC-FAOD Cardiac Function Left Ventricular Ejection Fraction Randomized Controlled Trial

Triheptanoin vs. Standard MCT Oil: Reduction in Metabolic Decompensation Episodes Requiring Hospitalization

A retrospective nationwide study in Italy evaluated nine LC-FAOD patients who switched from standard medium-chain triglyceride (MCT) oil therapy to triheptanoin oral liquid. The number of metabolic decompensation episodes requiring hospitalization was significantly lower during triheptanoin treatment compared to prior MCT therapy, with a mean ± SD of 2.0 ± 2.5 episodes versus 18.3 ± 17.7 episodes, respectively (p=0.014) [1]. The annualized hospitalization rate and duration were also reduced [1].

LC-FAOD Metabolic Decompensation Hospitalization Real-World Evidence

Triheptanoin Long-Term Efficacy: Reduction in Major Clinical Event Rate and Duration in LC-FAOD

In the CL202 open-label long-term extension study (N=75 patients), triheptanoin treatment significantly reduced the annualized rate of major clinical events (MCEs; rhabdomyolysis, hypoglycemia, cardiomyopathy). Among rollover patients (n=24), the mean annualized MCE rate decreased from 1.76 events/year pre-triheptanoin to 0.96 events/year with triheptanoin (P=0.0319), representing a 45% reduction [1]. In naïve patients (n=20), the median annualized MCE rate decreased from 2.33 to 0.71 events/year (P=0.1072) [1]. The median MCE duration was reduced by 66% in the rollover group and 80% in the naïve group [1].

LC-FAOD Major Clinical Events Long-Term Extension Study Clinical Outcomes

Triheptanoin vs. Trioctanoin: Differential Effects on Hippocampal Glucose Metabolism

In a mouse study, adult mice were fed a diet with 35% of calories from trioctanoin (C8) or triheptanoin (C7) for 3 weeks. Trioctanoin feeding led to increased levels of glucose-6-phosphate and fructose-6-phosphate but reduced metabolites downstream in glycolysis, indicating reduced glucose utilization due to decreased phosphofructokinase activity [1]. In contrast, triheptanoin feeding did not produce these alterations, and triheptanoin, unlike trioctanoin, did not reduce glucose utilization in the hippocampal formation [1]. Both compounds showed similar anticonvulsant effects in the 6 Hz seizure model, suggesting a distinct mechanism of action for triheptanoin that spares cerebral glucose metabolism [1].

Brain Metabolism Glucose Utilization Hippocampus Epilepsy Research

Triheptanoin High-Purity Manufacturing Process: ≥99% Purity with Reduced Impurity Profile

A recently patented process for the preparation of triheptanoin achieves a purity of greater than 99% as measured by HPLC and/or GC, with specific embodiments yielding greater than 99.5% purity and an acid value of less than 0.2 mg KOH/g [1]. This process avoids the use of column chromatography, utilizing adsorbing agents and organic solvents for purification, thereby providing a cost-effective and scalable method for producing pharmaceutically acceptable, stable triheptanoin with a controlled impurity profile [1]. This represents an advancement over earlier synthetic methods that produced lower purity material or lacked specified purity levels [1].

Pharmaceutical Manufacturing Purity Process Chemistry Quality Control

Optimal Scientific and Industrial Application Scenarios for Triheptanoin (CAS 620-67-7) Based on Differential Evidence


Clinical Trials and Patient Management in Long-Chain Fatty Acid Oxidation Disorders (LC-FAODs)

Triheptanoin is the optimal choice for clinical trials and patient management programs targeting LC-FAODs. Its unique anaplerotic mechanism and demonstrated clinical efficacy, as evidenced by a 45% reduction in annualized major clinical event rates compared to pre-treatment baselines [1] and a 89% reduction in hospitalizations compared to standard MCT oil [2], make it the preferred therapeutic agent for this patient population. Procurement of triheptanoin for LC-FAOD management is scientifically justified by these robust clinical outcome data.

Cardiac Function Studies in Metabolic Disorders

Triheptanoin should be prioritized in research protocols investigating cardiac function in the context of fatty acid oxidation defects. The direct head-to-head evidence showing a 7.4% increase in left ventricular ejection fraction and a 20% decrease in left ventricular mass with triheptanoin, but not with trioctanoin, establishes its unique cardiac benefit [3]. This makes triheptanoin the compound of choice for studies where cardiac endpoints are a primary focus.

Neuroscience Research on Brain Metabolism and Epilepsy

For investigators studying brain energy metabolism, particularly in models of epilepsy or neurodegeneration, triheptanoin offers a distinct advantage over trioctanoin. Its unique property of not impairing hippocampal glucose utilization, as demonstrated in comparative metabolomics studies, positions it as a valuable tool for dissecting anaplerotic mechanisms without confounding effects on cerebral glycolysis [4]. This makes triheptanoin the preferred MCT for neuroscience applications where preserving glucose metabolism is essential.

Pharmaceutical Development Requiring High-Purity Odd-Chain Triglycerides

In pharmaceutical development and manufacturing settings, triheptanoin produced via the advanced purification process achieving ≥99.5% purity with controlled impurity profiles is the recommended grade [5]. This high-purity material ensures reproducibility in formulation development, stability studies, and analytical method validation, reducing variability that could arise from lower-purity or undefined MCT oil mixtures.

Technical Documentation Hub

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